Home > Products > Screening Compounds P121846 > 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol - 1824145-72-3

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol

Catalog Number: EVT-3171601
CAS Number: 1824145-72-3
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)

Compound Description: ABBV-075/Mivebresib is a potent and orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor. [] It exhibits excellent potency in biochemical and cellular assays and demonstrates in vivo efficacy in mouse models of cancer progression and inflammation. []

Relevance: ABBV-075/Mivebresib contains a pyrrolo[2,3-c]pyridin-4-yl moiety, which is structurally similar to the pyrrolo[2,3-b]pyridine scaffold of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol. The presence of the pyrrolopyridine core in both compounds highlights their shared chemical lineage and potential for similar biological activities. []

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

Compound Description: This compound is a highly potent and selective Rho-kinase inhibitor developed by Bayer Schering Pharma. []

Relevance: This compound directly incorporates the 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl moiety within its structure, linking it to a pyrimidine ring through an oxygen atom. [] This structural similarity highlights the shared pyrrolo[2,3-b]pyridine core with 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol, suggesting potential for overlapping biological activities. []

N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

Compound Description: The chemical structure of this compound has been elucidated through X-ray crystallography, revealing an intramolecular hydrogen bond and specific spatial arrangements of its substituents. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridin-4-amine core with 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol, indicating a close structural relationship. [] The differences in substituents attached to this core contribute to their distinct chemical properties and potential biological activities. []

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound acts as a Type II DFG-out inhibitor of RIPK3, a kinase involved in the necroptosis signaling pathway. [] Its binding mode to RIPK3 has been confirmed by protein crystallography. []

Relevance: This compound shares a similar structure with 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol, specifically incorporating the 1H-pyrrolo[2,3-b]pyridin-4-yloxy moiety. [] This shared structural feature suggests a potential for similar binding interactions with target proteins and potential overlapping biological activities. []

(Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1)

Compound Description: This compound serves as a starting point for developing new inhibitors of Cdc7 kinase, a potential target for cancer therapy. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety with 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol. [] Although the core structure is slightly different, the presence of this shared moiety suggests a potential for similar interactions with biological targets. []

[(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42)

Compound Description: This compound is a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety with 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol, indicating a degree of structural similarity and potential for overlapping biological activities. [] This compound also represents a more potent derivative developed from the aforementioned compound (1). []

4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)

Compound Description: BMS-378806 is a novel HIV-1 attachment inhibitor that interferes with CD4-gp120 interactions. [] It exhibits improved pharmaceutical properties compared to earlier indole-based inhibitors while retaining a strong HIV-1 inhibitory profile. []

Relevance: BMS-378806 contains the 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl group, which is structurally related to 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol. [] Despite belonging to different therapeutic classes, the presence of the pyrrolo[2,3-b]pyridine motif in both compounds highlights their shared chemical origin. []

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile

Compound Description: This compound is a novel PI3K/mTOR dual inhibitor with enhanced antitumor efficacy in vitro and in vivo. [] It exhibits remarkable antiproliferative activities against SW620 and HeLa cells and shows favorable pharmacokinetic properties. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridin-6-yl moiety with 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol. [] The presence of this common structural motif, albeit at a different position on the pyrrolo[2,3-b]pyridine ring, suggests a potential for shared chemical features and biological activities. []

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

Compound Description: Compound 22 is a potent type II CDK8 inhibitor with potential anticancer activity against colorectal cancer. [] It exhibits significant tumor growth inhibition in xenograft models with low toxicity and good bioavailability. []

Relevance: This compound shares the 1H-Pyrrolo[2,3-b]pyridin-5-yl moiety with 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol. [] The presence of this shared core structure suggests potential similarities in their binding interactions with biological targets. []

Classification

This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structure. It falls under the broader category of pyrrolopyridines, which are important in medicinal chemistry due to their roles as enzyme inhibitors and potential anticancer agents.

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol can be achieved through various methods, typically involving multi-step reactions that utilize readily available starting materials. One notable method involves a base-catalyzed cascade reaction, which utilizes N-propargylic β-enaminones as starting materials. In this process, the reaction is conducted in the presence of potassium hydroxide (KOH) under specific conditions that promote the formation of the desired dihydropyrrolopyridine derivatives.

Key Parameters:

  • Catalyst: Potassium hydroxide
  • Reaction Conditions: Moderate temperatures with controlled reflux
  • Yield: Typically moderate to good yields depending on the specific substrates used

In another approach, substituted 2-amino compounds react with carbonyl precursors under acidic conditions, leading to the formation of pyrrolopyridine derivatives. For instance, 2-amino-1,5-diphenyl-1H-pyrrole derivatives can be utilized alongside reagents like acetylacetone and malononitrile to produce target compounds through condensation reactions .

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol can be described by its key features:

  • Molecular Formula: C9_{9}H8_{8}N2_{2}O
  • Molecular Weight: Approximately 164.17 g/mol
  • Structural Characteristics: The compound has a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The hydroxyl group at position 4 contributes to its reactivity and solubility.

Structural Data:

  • Bond Angles: Influenced by hybridization states of nitrogen and carbon atoms.
  • Intermolecular Interactions: Hydrogen bonding capabilities due to the hydroxyl group enhance its solubility in polar solvents.
Chemical Reactions Analysis

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol participates in various chemical reactions due to its nucleophilic and electrophilic sites. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group under acidic conditions.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

These reactions are critical for modifying the compound's structure to enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action for compounds like 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  • Fibroblast Growth Factor Receptor Inhibition: Some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. The binding affinity and inhibition potency are influenced by structural modifications around the pyrrolopyridine core .

Relevant Data:

Research indicates that certain derivatives exhibit IC50 values in the nanomolar range against FGFRs, demonstrating their potential as anticancer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol include:

  • Appearance: Typically a white to off-white powder.
  • Melting Point: Approximately 334–336 °C.
  • Solubility: Soluble in polar solvents such as DMSO and ethanol due to the presence of the hydroxyl group.

Spectroscopic Data:

Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide insight into the molecular structure and confirm purity levels .

Applications

The applications of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol span various fields, particularly in medicinal chemistry:

  1. Anticancer Agents: Its derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  2. Enzyme Inhibitors: Targeting specific kinases such as SGK-1 indicates potential therapeutic uses in treating diseases associated with this kinase .
  3. Pharmacological Research: Ongoing studies explore its efficacy against various biological targets related to metabolic disorders and cancer.

Properties

CAS Number

1824145-72-3

Product Name

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol

IUPAC Name

1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-4-one

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h2,4H,1,3H2,(H2,8,9,10)

InChI Key

LZJFYKMNPOHCRG-UHFFFAOYSA-N

SMILES

C1CNC2=C1C(=O)C=CN2

Canonical SMILES

C1CNC2=C1C(=O)C=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.